1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
CAS No.:
Cat. No.: VC14663188
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F3N2O |
|---|---|
| Molecular Weight | 220.19 g/mol |
| IUPAC Name | 1-[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]ethanone |
| Standard InChI | InChI=1S/C9H11F3N2O/c1-5(2)14-7(6(3)15)4-8(13-14)9(10,11)12/h4-5H,1-3H3 |
| Standard InChI Key | KULAWHQNAXFZPE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)C |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁F₃N₂O |
| Molecular Weight | 220.19 g/mol |
| IUPAC Name | 1-[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]ethanone |
| SMILES | CC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)C |
| InChI Key | KULAWHQNAXFZPE-UHFFFAOYSA-N |
The pyrazole ring’s 1-position is occupied by a propan-2-yl group, while the 3-position features a trifluoromethyl (-CF₃) group. The 5-position is substituted with an acetyl (-COCH₃) moiety, contributing to the compound’s electrophilic reactivity.
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous pyrazoles exhibit distinct NMR and IR profiles. For example, the carbonyl group in the acetyl substituent typically appears at δ ~2.5 ppm in ¹H-NMR and ~1700 cm⁻¹ in IR spectroscopy . The trifluoromethyl group’s ¹⁹F-NMR signal is expected near δ -60 to -70 ppm, consistent with similar compounds .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one follows multi-step protocols common to pyrazole derivatives. A plausible route involves:
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Condensation Reaction: Hydrazine derivatives react with β-diketones or β-keto esters to form the pyrazole ring.
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Functionalization: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.
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Acetylation: Installation of the ethanone moiety using acetylating agents like acetic anhydride.
A study by Bieringer and Holzer demonstrated the use of trimethyl orthoacetate and triethyl orthobenzoate to synthesize analogous 4-acylpyrazoles, highlighting the role of orthoesters in facilitating cyclization .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Hydrazine + β-keto ester, 80–100°C | Pyrazole ring formation |
| 2 | CF₃I, CuI, DMF, 120°C | Trifluoromethylation at C3 |
| 3 | Acetic anhydride, pyridine, rt | Acetylation at C5 |
Mechanistic Insights
Physicochemical Properties
Thermal Stability and Solubility
The compound’s melting point and solubility remain undocumented, but its structural analogs exhibit:
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Melting Points: 80–120°C (depending on substituents).
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) and low in water.
Reactivity
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Electrophilic Sites: The acetyl group’s carbonyl carbon and the pyrazole’s N-1 position.
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Nucleophilic Sites: The trifluoromethyl group’s fluorine atoms (susceptible to hydrolysis under strong basic conditions) .
Biological Activity and Applications
Table 3: Comparative Bioactivity of Pyrazole Analogs
Agricultural Applications
Trifluoromethylpyrazoles are explored as herbicides and insecticides due to their metabolic stability and lipophilicity. The -CF₃ group enhances membrane permeability, a critical factor in agrochemical design.
Recent Advances and Future Directions
Recent studies focus on catalyzed trifluoromethylation to improve synthesis efficiency . Additionally, computational models predict strong binding affinities for kinase targets, warranting further in vitro validation.
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